molecular formula C10H9NO B169032 2-(Furan-2-ylmethyl)pyridine CAS No. 106584-05-8

2-(Furan-2-ylmethyl)pyridine

Cat. No.: B169032
CAS No.: 106584-05-8
M. Wt: 159.18 g/mol
InChI Key: CWQZMVGMWNZGPX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Furan-Pyridine Scaffolds

The journey of furan-pyridine scaffolds in chemical research is rooted in the broader history of heterocyclic chemistry. The individual components, furan (B31954) and pyridine (B92270), have long been recognized for their unique properties and have been integral to the development of organic chemistry. Pyridine, a six-membered nitrogen-containing heterocycle, was first isolated in the 19th century and has since become a cornerstone in the synthesis of pharmaceuticals and agrochemicals. nih.gov Similarly, furan, a five-membered oxygen-containing aromatic heterocycle, has a history stretching back to the 18th century with the description of 2-furoic acid. ijabbr.comutripoli.edu.ly

Early research into furan and pyridine derivatives primarily focused on their individual properties and reactivities. However, as synthetic methodologies advanced, chemists began to explore the synergistic effects of combining these two important heterocyclic rings. The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, provided efficient ways to link furan and pyridine units, opening the door to a vast new chemical space. vulcanchem.com This led to a surge in the synthesis and investigation of a wide array of furan-pyridine hybrids. researchgate.net

The evolution of research in this area has been driven by the recognition that the combination of the electron-rich furan ring and the electron-deficient pyridine ring can lead to novel electronic and steric properties. This has made furan-pyridine scaffolds attractive targets for applications in medicinal chemistry, materials science, and catalysis. solubilityofthings.com

Significance of 2-(Furan-2-ylmethyl)pyridine in Contemporary Chemical Research

In the current research landscape, this compound and its derivatives are gaining prominence due to their versatile applications. The unique structural arrangement of this compound, with its flexible methylene (B1212753) linker, allows for a range of conformations, which can be crucial for biological activity and material properties.

Medicinal Chemistry: A significant driver for the interest in this compound is its potential in drug discovery. Both furan and pyridine moieties are present in numerous biologically active compounds and approved drugs. nih.govijabbr.comutripoli.edu.lydovepress.comnih.gov The furan ring is known to be a scaffold for compounds with antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.net Pyridine derivatives are also well-established as having a broad spectrum of pharmacological activities. nih.govnih.gov The combination of these two heterocycles in this compound offers the potential for creating new therapeutic agents with enhanced or novel mechanisms of action. Research has shown that derivatives of this scaffold can exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound can act as coordination sites for metal ions. solubilityofthings.com This has led to its exploration as a ligand in coordination chemistry. The resulting metal complexes have potential applications in catalysis, for instance, in polymerization reactions. The electronic properties of the furan and pyridine rings can be tuned to modulate the reactivity of the metal center, making these ligands highly versatile.

Materials Science: The aromatic nature of both the furan and pyridine rings suggests potential applications in materials science. These structural motifs can participate in π-π stacking interactions, which are important for the self-assembly of molecules and the formation of ordered structures. vulcanchem.com This has implications for the development of new organic electronic materials. chemscene.com

Current Academic Challenges and Opportunities Pertaining to this compound

Despite its growing importance, the research on this compound is not without its challenges.

Synthetic Methodologies: While methods for the synthesis of furan-pyridine scaffolds exist, there is always a need for more efficient, selective, and sustainable synthetic routes. vulcanchem.comresearchgate.net The functionalization of the pyridine ring, particularly at the 2-position, can be challenging due to the electronic nature of the ring and the coordinating ability of the nitrogen atom. nih.govresearchgate.netrsc.org Developing novel catalytic systems and synthetic strategies to overcome these hurdles is an active area of research.

Structural Elucidation and Characterization: The detailed characterization of this compound and its derivatives is crucial for understanding their properties and mechanism of action. Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure of these compounds. tandfonline.comresearchgate.netmdpi.com X-ray crystallography provides valuable insights into their three-dimensional structure and intermolecular interactions. tandfonline.comresearchgate.net

Exploring Biological Activity: A major opportunity lies in the systematic exploration of the biological activity of a wider range of this compound derivatives. This includes screening for various therapeutic targets and elucidating the structure-activity relationships (SAR). Understanding how modifications to the furan and pyridine rings affect biological activity is key to designing more potent and selective drug candidates.

Computational Studies: Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in predicting the properties and reactivity of these molecules. tandfonline.com These theoretical studies can guide synthetic efforts and provide a deeper understanding of the electronic structure and potential interactions of this compound derivatives.

Interactive Data Table of Research Findings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZMVGMWNZGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543709
Record name 2-[(Furan-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106584-05-8
Record name 2-[(Furan-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Ylmethyl Pyridine and Its Derivatives

Classical Approaches to 2-(Furan-2-ylmethyl)pyridine Synthesis

Classical synthetic routes to this compound typically involve the construction of the target molecule by forming key carbon-carbon or carbon-nitrogen bonds through well-established reactions. These strategies can be grouped by which of the heterocyclic rings is the primary focus of functionalization or by the method used to create the central methylene (B1212753) linker.

Strategies Involving Pyridine (B92270) Ring Functionalization

One of the most direct classical methods for synthesizing this compound involves the functionalization of a pre-existing pyridine ring, particularly at the 2-position. A primary example is the alkylation of 2-methylpyridine (B31789) (2-picoline).

The Chichibabin reaction and related alkylations represent a historical approach. In this type of reaction, the methyl group of 2-picoline is first deprotonated with a strong base, such as sodamide (NaNH2) or an organolithium reagent, to form a nucleophilic picolyl anion. This anion is then reacted with an electrophilic furfuryl derivative, typically furfuryl chloride or bromide, to form the desired product. mdpi.com

Another strategy involves the reaction of 2-halopyridines, such as 2-bromopyridine, with organometallic reagents. While less common for this specific target, the reaction of a 2-pyridyl Grignard reagent (formed from 2-bromopyridine) with a suitable electrophile is a known method for pyridine functionalization. acs.orgnih.gov However, the direct use of a furfuryl Grignard reagent can be complicated by its potential instability. A more common approach is the reaction of 2-pyridylmagnesium bromide with furfural (B47365), which forms the corresponding carbinol that can then be reduced to this compound. acs.orgsmolecule.com

Starting PyridineReagentKey Reaction TypeProductRef.
2-Picoline1. Sodamide (NaNH₂) 2. Furfuryl chlorideAlkylation (Chichibabin)This compound mdpi.com
2-Bromopyridine1. Mg 2. Furfural 3. Reducing agentGrignard Reaction & ReductionThis compound acs.orgsmolecule.com
2-Chloropyridine (B119429)Furfurylacetonitrile, SodamideNucleophilic Substitution2-Cyano-2-(furan-2-yl)-1-(pyridin-2-yl)ethane* researchgate.net
Note: This product requires a subsequent decyanation step to yield the target compound.

Strategies Involving Furan (B31954) Ring Functionalization

Conversely, synthetic strategies can commence with a furan derivative that is subsequently functionalized to incorporate the pyridine moiety. These methods often involve building the pyridine ring onto the furan-containing starting material. For instance, a Claisen condensation can be employed to create β-keto-enol derivatives containing both furan and pyridine rings, which can serve as precursors to more complex structures. beilstein-journals.orgnih.govacs.orgresearchgate.net

A more direct, though multistep, approach could involve the reaction of a furan-based starting material like 2-furylacetonitrile with a suitable pyridine precursor. For example, reaction with 2-chloropyridine in the presence of a strong base like sodamide can form a C-C bond, yielding an intermediate that would require further modification, such as removal of the cyano group, to arrive at the final product. researchgate.net

Cross-Coupling Methodologies for Methylene Bridge Formation

Several classical reactions are particularly well-suited for the crucial step of forming the methylene bridge between the furan and pyridine rings. These methods typically involve the reaction of a carbonyl group with a nucleophile, followed by a reduction step.

Reduction of 2-(Furan-2-carbonyl)pyridine: A common and effective route is the reduction of the ketone in 2-(furan-2-carbonyl)pyridine. This ketone can be synthesized through various acylation methods, such as the Friedel-Crafts acylation of furan with picolinoyl chloride. The subsequent reduction of the carbonyl group to a methylene group can be achieved using classical reduction methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions. Catalytic hydrogenation over a suitable catalyst is also a viable method.

Wittig Reaction: The Wittig reaction provides another pathway. Here, a 2-picolylphosphonium salt (prepared from 2-(chloromethyl)pyridine (B1213738) and triphenylphosphine) is treated with a strong base to form the corresponding ylide. This ylide then reacts with furfural to produce 2-(furan-2-yl)vinylpyridine. Subsequent catalytic hydrogenation of the double bond yields this compound. nih.govmdpi.com

Reductive Amination: Reductive amination offers a convergent approach where furfural is reacted with 2-picolylamine (2-(aminomethyl)pyridine) in the presence of a reducing agent. organic-chemistry.orgresearchgate.netchemrxiv.org The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Furan PrecursorPyridine PrecursorKey ReactionIntermediateRef.
Furfural2-Picolylphosphonium ylideWittig Reaction2-(Furan-2-yl)vinylpyridine nih.govmdpi.com
Furfural2-PicolylamineReductive Amination2-(Furan-2-ylmethylene)pyridin-2-ylmethanamine (Imine) organic-chemistry.orgresearchgate.netchemrxiv.org
FuranPicolinoyl chlorideFriedel-Crafts Acylation2-(Furan-2-carbonyl)pyridine

Modern Advancements in this compound Synthesis

Recent synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These modern advancements often rely on transition-metal catalysis and the principles of green chemistry.

Transition-Metal Catalyzed Routes to this compound

Transition-metal catalysis has revolutionized the synthesis of bi-heterocyclic compounds. While classical methods often require harsh conditions or pre-functionalized starting materials, modern catalytic approaches can enable direct C-H bond functionalization or more efficient coupling reactions.

For instance, palladium- or rhodium-catalyzed C-H activation of the pyridine ring allows for direct arylation or alkylation, potentially providing a route to this compound from pyridine itself and a suitable furfuryl-containing coupling partner. beilstein-journals.orgrsc.orgnih.govnih.gov Copper-catalyzed reactions have also been developed for the synthesis of various furan and pyridine derivatives, offering milder and often more economical alternatives to palladium. nih.govrsc.org These methods can offer higher functional group tolerance and regioselectivity compared to their classical counterparts. For example, Pd-catalyzed direct arylation of pyridines using a transient activator strategy has been developed for the synthesis of 2,6-diarylpyridines, showcasing the potential for C-H functionalization. nih.gov

Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. A significant advancement in this area is the use of biomass-derived starting materials. Furfural, which can be produced from agricultural byproducts, is a key renewable platform chemical. scirp.org Its use as a starting material for the synthesis of this compound, for example via catalytic reductive amination, represents a significant step towards a more sustainable chemical industry. nih.govscirp.org Recent research has focused on developing highly efficient and recyclable catalysts for this transformation, often using earth-abundant metals. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers another green alternative. rsc.orgacs.org While a specific biocatalytic route to this compound is not yet established, enzymes such as reductases, transaminases, and lyases have been employed for the synthesis of related amines and alcohols under mild, aqueous conditions. rsc.orgacs.orgrsc.org For example, whole-cell biocatalysis has been used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of this technology for pyridine functionalization. rsc.org

Photocatalysis, which uses light to drive chemical reactions, is an emerging green technology. nih.govchemrxiv.orgugr.es Photocatalytic methods can often proceed at ambient temperature and pressure, reducing the energy input required for the synthesis. The application of photocatalysis to C-C bond formation or reduction reactions could provide novel and sustainable pathways to this compound and its derivatives. acs.org

Green StrategyExample ApproachKey AdvantagesPotential Application to Target SynthesisRef.
Renewable FeedstocksSynthesis from biomass-derived furfuralReduces reliance on fossil fuels, utilizes waste streamsReductive amination of furfural with 2-picolylamine nih.govscirp.org
BiocatalysisWhole-cell or isolated enzyme catalysisMild reaction conditions, high selectivity, biodegradable catalystsEnzymatic reduction of 2-(furan-2-carbonyl)pyridine or reductive amination rsc.orgacs.orgrsc.org
PhotocatalysisLight-driven C-C bond formation or reductionEnergy efficient, mild conditionsPhotocatalytic coupling of pyridine and furan precursors acs.orgnih.govchemrxiv.org

Flow Chemistry Applications in Scalable Production

The industrial-scale synthesis of fine chemicals and pharmaceutical intermediates is increasingly reliant on continuous flow chemistry to enhance safety, efficiency, and scalability. mdpi.commdpi.com While specific literature detailing a full end-to-end flow synthesis of this compound is not extensively published, the principles of flow chemistry have been successfully applied to the synthesis of its constituent heterocyclic cores—pyridine and furan—and related structures. beilstein-journals.orgrsc.org This suggests a strong potential for developing a scalable flow process for the target compound.

A modular flow system could be envisioned, comprising sequential reactors for each key bond-forming step. For instance, a flow process for the mononitration of aromatic compounds has been developed, demonstrating high yield and selectivity, which could be adapted for the functionalization of the pyridine or furan ring within a continuous setup. rsc.org Such systems allow for precise control over temperature, pressure, and residence time, minimizing the formation of byproducts and enabling the safe handling of hazardous reagents often used in heterocyclic chemistry. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents is a common strategy in flow synthesis, which can simplify purification and allow for catalyst recycling, thereby improving the sustainability of the process. mdpi.combeilstein-journals.org

The table below summarizes reaction types pertinent to the synthesis of this compound precursors that have been successfully adapted to flow chemistry, highlighting the potential for a fully continuous and scalable process.

Reaction TypeSubstrate ClassFlow System BenefitsRelevant Findings
NitrationAromatic CompoundsHigh selectivity, high yield, enhanced safety, scalabilityA continuous-flow microreaction process was developed for mononitration with a product output of 800 g/h for compounds like nitro-p-xylene. rsc.org
C-H FunctionalizationFluoro-substituted pyridinesPrecise temperature control, handling of unstable intermediatesOrganolithium chemistry on functionalized pyridines can be performed at higher temperatures than in batch, with short residence times preventing byproduct formation. beilstein-journals.org
Monomer SynthesisFuran-based compoundsPotential for continuous production of building blocksContinuous flow is considered a key technology for the sustainable production of furanic monomers for bio-based polymers. rsc.org

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for creating diverse analogues with potentially unique properties. Achieving chemo- and regioselectivity—the ability to modify a specific functional group at a particular position—is a key challenge in synthetic chemistry.

Research has demonstrated that both the pyridine and furan rings can be selectively functionalized. The intrinsic electronic properties of pyridine often direct electrophilic attack to the C-3 (meta) position, though C-H functionalization at other positions can be achieved using directing groups or specialized catalysts. nih.gov For instance, directing group-free methods for the meta-C-H functionalization of pyridines have been developed, avoiding the need for harsh conditions. nih.gov

The furan ring in related structures is also amenable to selective substitution. In studies on 2-(2-furyl)benzothiazole and 2-(2-furyl) researchgate.netoxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and acylation were found to occur selectively at the C-5 position of the furan ring. researchgate.net Palladium-catalyzed direct C-H arylation is another powerful tool, which has been shown to be highly regioselective for the C-5 position of 2-substituted furans. researchgate.net

The following table outlines various regioselective reactions applicable to the synthesis of substituted analogues of this compound.

Ring SystemPositionReaction TypeReagents/CatalystFindingReference
Pyridinemeta (C-3/C-5)C-H FunctionalizationVarious (e.g., via Zincke imine intermediates)Enables functionalization without a directing group under mild conditions. nih.gov
FuranC-5Electrophilic Substitution (Nitration, Bromination)HNO₃, Br₂Reactions occur selectively at the 5-position of the furan ring in related furyl-heterocycles. researchgate.net
FuranC-5Direct C-H ArylationPalladium(II)-NHC complexesProvides quantitative yields of C-5 arylated furans with excellent selectivity. researchgate.net
FuranC-5Friedel-Crafts AcylationAcetic anhydride, Benzoic acidAcylation occurs at the 5-position of the furan ring. researchgate.net

Enantioselective Synthesis Strategies for Chiral Derivatives (if applicable)

Introducing chirality into the this compound structure can be achieved by modifying the methylene bridge to create a stereogenic center or by adding a chiral substituent to either ring. While specific enantioselective syntheses of this compound derivatives are not widely reported, numerous established asymmetric methods can be applied to create such chiral molecules.

One primary approach involves the asymmetric synthesis of α-substituted amines, where the nitrogen atom is part of the pyridine and the furan acts as a substituent on the α-carbon. Asymmetric hydrogenation of imines is a powerful technique for this purpose. Chiral pyridine-aminophosphine ligands have been developed and used in iridium-catalyzed asymmetric hydrogenation of cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org This methodology could be adapted to a precursor imine of this compound.

Another strategy relies on the asymmetric addition of organometallic reagents to chiral imines or related precursors. For example, the addition of organometallic reagents to chiral 2-pyrroleimines has been used to synthesize N-substituted-1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net A similar approach using a chiral auxiliary on a pyridine-based imine could provide enantiomerically enriched products.

The synthesis of chiral building blocks is also a viable route. Chiral furan derivatives have been synthesized via highly diastereo- and enantioselective Michael additions. scu.edu.cn These chiral furans could then be coupled with a pyridine moiety to construct the final chiral target molecule.

The table below summarizes potential strategies for the enantioselective synthesis of chiral derivatives.

Synthetic StrategyKey TransformationCatalyst/AuxiliaryPotential ApplicationReference
Asymmetric HydrogenationHydrogenation of a precursor imineChiral Iridium or Ruthenium complexes with chiral P,N ligandsCreates a chiral center at the carbon of the methylene bridge. rsc.org
Asymmetric AdditionAddition of an organometallic reagent to a chiral imineChiral auxiliary (e.g., from (S)-phenylglycinol)Diastereoselective formation of a new C-C bond at the methylene bridge. researchgate.net
Asymmetric CatalysisDesymmetrizing N-oxidation of pyridyl sulfoximinesAspartic acid-containing peptide catalystIntroduction of a chiral sulfoximine (B86345) group on the pyridine ring. nih.gov
Building Block SynthesisAsymmetric Michael AdditionChiral Lanthanide(III) complexesCreation of chiral furan-containing synthons for subsequent coupling. scu.edu.cn

Chemical Reactivity and Derivatization Strategies of 2 Furan 2 Ylmethyl Pyridine

Reactivity of the Pyridine (B92270) Moiety in 2-(Furan-2-ylmethyl)pyridine

The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic substitution. stackexchange.commdpi.com This is due to the electron-withdrawing nature of the nitrogen atom, which decreases electron density on the ring carbons. uoanbar.edu.iq

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iqlibretexts.orgvaia.com Furthermore, the basic nitrogen atom can react with the acidic catalysts typically used in EAS reactions, leading to the formation of a pyridinium (B92312) salt. This positively charged species is even more deactivated towards electrophilic attack. uoanbar.edu.iqlibretexts.org

Reaction Type Reagents & Conditions Expected Major Product(s) Notes
NitrationFuming H₂SO₄, KNO₃, 300°C2-(Furan-2-ylmethyl)-3-nitropyridineRequires very harsh conditions. rsc.org
SulfonationFuming H₂SO₄, 230-270°CThis compound-3-sulfonic acidReaction is often reversible.
BrominationBr₂, Oleum, 130°C2-(Furan-2-ylmethyl)-3-bromopyridine and 2-(Furan-2-ylmethyl)-3,5-dibromopyridineHalogenation requires severe conditions. libretexts.org

Nucleophilic Addition Reactions to the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom both basic and nucleophilic, allowing it to react with various electrophiles.

Protonation: As a base, pyridine readily reacts with acids to form pyridinium salts. wikipedia.org

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides to form N-alkylpyridinium salts. This process introduces a positive charge into the ring, which can further influence its reactivity. wikipedia.orgslideshare.net

N-Oxide Formation: Pyridine can be oxidized at the nitrogen atom using peracids, such as peracetic acid, to form a pyridine N-oxide. slideshare.netbhu.ac.in The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.in N-oxidation activates the C-2 and C-4 positions for substitution. wikipedia.orgbhu.ac.in Studies on various 2-substituted pyridines have shown that they can be effectively converted to their corresponding N-oxides using reagents like dimethyldioxirane. researchgate.net

Reaction Type Reagent Product
ProtonationHCl2-(Furan-2-ylmethyl)pyridinium chloride
N-AlkylationCH₃I1-Methyl-2-(furan-2-ylmethyl)pyridinium iodide
N-Oxidationm-CPBA or H₂O₂/CH₃COOHThis compound N-oxide

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine ring is generally resistant to oxidation due to its aromatic stability. slideshare.net Strong oxidizing agents under harsh conditions may lead to degradation of the molecule.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. This transformation eliminates the aromaticity of the pyridine nucleus. Common methods for this reduction include catalytic hydrogenation using catalysts like Nickel or Platinum, or chemical reduction with sodium in ethanol. uoanbar.edu.iqslideshare.net

Reaction Type Reagents & Conditions Product
ReductionH₂/Ni or H₂/PtO₂2-(Furan-2-ylmethyl)piperidine
ReductionNa, C₂H₅OH2-(Furan-2-ylmethyl)piperidine

Reactivity of the Furan (B31954) Moiety in this compound

Furan is an electron-rich five-membered aromatic heterocycle. Its reactivity is significantly different from that of pyridine. It is much more reactive than benzene towards electrophiles but can also participate in cycloaddition reactions where it acts as a diene. chemicalbook.comnumberanalytics.com

Electrophilic Substitution and Addition Reactions on the Furan Ring

Furan readily undergoes electrophilic substitution reactions, which are significantly faster than those of benzene. chemicalbook.com This high reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate (the arenium ion) through resonance. The substitution occurs preferentially at the C-2 position (α-position). uobasrah.edu.iqpearson.com Since the C-2 position is already substituted in this compound, electrophilic attack is expected to occur at the C-5 position. If the C-5 position is blocked, substitution can occur at the C-3 or C-4 positions (β-positions). uobasrah.edu.iq

Due to its high reactivity, furan is sensitive to strong acids, which can cause polymerization. Therefore, electrophilic substitution reactions are typically carried out under very mild conditions. numberanalytics.com

| Reaction Type | Reagents & Conditions | Expected Major Product | Notes | | --- | --- | --- | | Bromination | Br₂ in Dioxane, 0°C | 2-((5-Bromofuran-2-yl)methyl)pyridine | Mild conditions are crucial to prevent polybromination and decomposition. pearson.com | | Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) in Acetic Anhydride, low temp. | 2-((5-Nitrofran-2-yl)methyl)pyridine | Furan is nitrated with a mild nitrating agent to avoid ring cleavage. numberanalytics.comuobasrah.edu.iq | | Acylation (Vilsmeier-Haack) | POCl₃, DMF | 5-((2-Pyridinyl)methyl)furan-2-carbaldehyde | A common method for formylating furans. |

In addition to substitution, furan can undergo 1,4-addition reactions with certain oxidizing reagents, which breaks the aromaticity of the ring.

Cycloaddition Reactions Involving the Furan System

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netmdpi.com This reaction provides a powerful method for constructing six-membered rings and complex polycyclic systems. However, the aromatic character of furan makes it a relatively unreactive diene, and the Diels-Alder reaction is often reversible. mdpi.comnih.gov

The reactivity of the furan diene can be influenced by substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org The reaction typically works best with strong dienophiles. In the context of this compound, the furan ring could react with dienophiles like maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) to form oxa-bridged bicyclic adducts. Intramolecular Diels-Alder reactions of furan derivatives are also a well-established strategy for building complex molecular architectures. beilstein-journals.orgoup.comrsc.orgthieme-connect.com

Reaction Type Dienophile Expected Adduct Notes
[4+2] Cycloaddition (Diels-Alder)Maleimide7-oxa-bicyclo[2.2.1]heptene derivativeReaction may require thermal or Lewis acid catalysis. mdpi.com
[4+2] Cycloaddition (Diels-Alder)Dimethyl acetylenedicarboxylate (DMAD)Dihydro-epoxy-naphthalene derivativeThe initial adduct can undergo further transformations.

Furan can also participate in other types of cycloadditions, such as [2+2] photocycloadditions, further expanding its synthetic utility.

Ring-Opening and Rearrangement Processes of the Furan Moiety

The furan ring in this compound is susceptible to various ring-opening and rearrangement reactions, often catalyzed by acid. These transformations convert the five-membered furan ring into different cyclic or acyclic structures, providing a powerful tool for synthesizing complex molecules.

One of the most notable transformations is the Piancatelli rearrangement . This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgmdpi.com The process typically begins with the protonation of the alcohol group on a 2-furylcarbinol, followed by dehydration to form a carbocation. This intermediate then undergoes a 4π-electrocyclization, ultimately yielding the cyclopentenone structure. wikipedia.org While the classic Piancatelli rearrangement uses water as the nucleophile, the reaction can be adapted to use other nucleophiles, such as amines, in what is known as the aza-Piancatelli rearrangement . mdpi.comnih.govrsc.org This variant produces valuable trans-4-amino-5-substituted-cyclopent-2-enones. mdpi.com The success of these reactions often depends on catalysts, like lanthanide salts or chiral cobalt(II) complexes, which can activate the furan derivative and control stereoselectivity. mdpi.comnih.gov

In addition to rearrangements, the furan ring can undergo complete ring-opening. For example, oxidation of furan-containing compounds can lead to the formation of a reactive γ-ketoenal intermediate. nih.gov This intermediate can then be trapped or undergo further reactions. In biological systems, this oxidation is often mediated by P450 enzymes and can result in either an epoxide or a cis-enedione. nih.gov In synthetic chemistry, similar transformations can be achieved using oxidizing agents like hydrogen peroxide, sometimes in the presence of a recyclable solid acid catalyst. researchgate.net

Furthermore, furfurylamines, which are structurally related to this compound, can undergo protolytic recyclization reactions to form a variety of other heterocyclic structures. doi.org These transformations highlight the versatility of the furan ring as a latent functional group that can be unveiled under specific reaction conditions to generate significant molecular complexity. For instance, a cascade reaction involving an aza-Piancatelli rearrangement followed by a Diels-Alder reaction has been used to construct complex hexahydro-2a,5-epoxycyclopenta[cd]isoindoles. nih.gov

Reaction TypeKey FeaturesTypical ProductsRef
Piancatelli Rearrangement Acid-catalyzed rearrangement of 2-furylcarbinols.4-Hydroxycyclopentenones wikipedia.orgmdpi.comsynarchive.com
Aza-Piancatelli Rearrangement Uses amines as nucleophiles instead of water.trans-4-Aminocyclopentenones mdpi.comnih.govrsc.org
Oxidative Ring-Opening Oxidation leads to reactive intermediates.γ-Ketoenals, cis-Enediones nih.gov
Ring Transformation Conversion of furan to other heterocycles.Pyridinols, Pyridinediols scispace.com

Transformations at the Methylene (B1212753) Bridge of this compound

The methylene bridge connecting the furan and pyridine rings is another site for chemical modification, offering pathways to more complex structures through C-H activation and radical-mediated reactions.

The direct functionalization of the C(sp³)–H bonds of the methylene bridge is a challenging but powerful strategy. Transition-metal catalysis is a common approach to achieve this transformation. Palladium-based catalysts, for instance, have been used for the ortho-alkylation of pyridine N-oxides with alkyl bromides, which can proceed through a radical-type mechanism involving the methylene group. beilstein-journals.org

Directed C-H activation provides a regioselective method for functionalization. In derivatives of furfurylamine, directing groups such as picolinamide (B142947) can enable palladium(II)-promoted C-H arylation at specific positions. researchgate.net While this often targets the furan or thiophene (B33073) ring, the principles can be extended to activate adjacent C-H bonds. The reactivity at the methylene group is influenced by the electronic properties of the adjacent rings; for example, weaker C-H activation at a methylene group has been noted when it is adjacent to an ester group compared to other activating groups. escholarship.org

Radical reactions offer an alternative route for modifying the methylene bridge. Research into the radical-mediated hydroalkylation of related vinyl derivatives provides a template for how radical precursors can be used to form new carbon-carbon bonds at or adjacent to the methylene position. unibe.ch For example, the insertion of a methylene linker between a triazole and a 2-pyridyl group in certain bioactive compounds was found to be detrimental to their activity, highlighting the structural importance of the direct linkage. unc.edu This indicates that precise derivatization at the methylene bridge is crucial for tuning molecular properties. Dual catalytic systems, which may involve halogen-bonding-mediated processes, can generate radicals from precursors like α-bromodifluoroesters, which can then be used to functionalize heteroarenes. acs.org

C-H Activation and Functionalization Reactions

Synthesis of Advanced this compound Derivatives for Specific Research Applications

The unique combination of furan and pyridine rings makes this compound an excellent scaffold for designing molecules with specific functions, particularly in materials science and coordination chemistry.

The furan moiety is well-suited for creating thermoreversible polymers through the Diels-Alder (DA) reaction. researchgate.net The DA reaction between a furan (as the diene) and a dienophile (like a maleimide) forms a cycloadduct that can be reversed at elevated temperatures. This property is exploited to create self-healing or recyclable polymer networks. researchgate.netresearchgate.net By incorporating this compound derivatives into polymer chains, materials with tunable thermal and mechanical properties can be developed. researchgate.net For example, polyimides have been synthesized using a furan-maleimide Diels-Alder reaction, where the furan component was derived from 2-(furan-2-ylmethylcarbamoyl)benzoic acid. arabjchem.org

Furthermore, furan and pyridine can be polymerized under high pressure to form nanothreads, which are one-dimensional, sp³-hybridized materials with high predicted tensile strength. chemrxiv.orgnih.gov The use of photochemical mediation has been shown to reduce the pressure required for this polymerization. chemrxiv.org

Polymerization StrategyKey ReactionMonomer ComponentApplicationRef
Thermoreversible Networks Diels-Alder ReactionFuran (diene) and Bismaleimide (dienophile)Self-healing materials researchgate.netresearchgate.net
Polyimides Diels-Alder Polymerization2-(Furan-2-ylmethylcarbamoyl)benzoic acidThermosetting plastics arabjchem.org
Nanothreads Pressure-Induced PolymerizationFuran, PyridineAdvanced 1D materials chemrxiv.orgnih.gov

The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound can both act as donor atoms, making the molecule a bidentate ligand. This scaffold can be elaborated to create polydentate ligands for coordination chemistry. These ligands are crucial for forming stable metal complexes used in catalysis, materials science, and medicinal chemistry. beilstein-journals.orgjscimedcentral.com

Derivatives of this compound are used to construct more complex ligand systems. For example, Schiff base condensation of furfural (B47365) with amines containing other coordinating groups (like pyrazine-2-carboxamide) yields polydentate ligands capable of forming complexes with various transition metals. researchgate.net Similarly, coupling 2,6-bis(imino)pyridine structures with other imino-pyridine moieties can generate pentadentate nitrogen ligands that form highly active catalysts for reactions like ethylene (B1197577) oligomerization when complexed with iron(II) or cobalt(II). unam.mx The synthesis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives also highlights the utility of these heterocyclic cores in building symmetrical, polydentate systems for supramolecular and coordination chemistry. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes of 2 Furan 2 Ylmethyl Pyridine

Ligand Properties and Coordination Modes of 2-(Furan-2-ylmethyl)pyridine

The coordination behavior of this compound is dictated by the presence of two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring. The flexibility of the methylene (B1212753) linker also plays a crucial role in enabling different binding motifs.

Monodentate Coordination through the Pyridine Nitrogen

The most straightforward coordination mode for this compound involves the lone pair of electrons on the pyridine nitrogen atom. Pyridine and its derivatives are well-established as effective monodentate ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. In this monodentate mode, the furan ring remains uncoordinated and acts as a pendant group. This type of coordination is favored when the metal-to-ligand ratio is low or in the presence of other strongly coordinating ligands that saturate the metal's coordination sphere. The basicity of the pyridine nitrogen makes it a strong σ-donor, readily forming coordinate bonds with Lewis acidic metal centers.

Bidentate Chelation Involving Pyridine and Furan Moieties

The structure of this compound allows for the formation of a stable five-membered chelate ring through the simultaneous coordination of the pyridine nitrogen and the furan oxygen to a metal center. This bidentate N,O-chelation is a common feature in ligands with similar architectures. The formation of such a chelate is entropically favored over the coordination of two separate monodentate ligands. The stability of the resulting complex will depend on the nature of the metal ion, with softer metals potentially favoring coordination to the nitrogen atom, while harder metals may have a stronger affinity for the oxygen atom.

Research on related ligands provides strong evidence for this bidentate chelation. For instance, studies on 2-furoic acid complexes with zinc(II) and cadmium(II) have demonstrated the participation of the furan oxygen in the coordination sphere rsc.org. This suggests that the furan oxygen in this compound is sufficiently Lewis basic to coordinate to a metal ion, especially when facilitated by the chelate effect.

N,O-Coordination and Multidentate Binding Motifs

Beyond simple monodentate and bidentate coordination, this compound can participate in more complex binding motifs, especially in the formation of polynuclear complexes or coordination polymers. In such structures, the ligand can act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the furan oxygen to another. This can lead to the formation of extended one-, two-, or three-dimensional networks. The flexibility of the methylene bridge is critical in allowing the pyridyl and furyl groups to adopt the necessary orientations for such bridging coordination.

Synthesis and Structural Elucidation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complex's stoichiometry and coordination geometry can be influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions.

Complexes with First-Row Transition Metals (e.g., Cu, Fe, Ni, Co, Zn)

Complexes of first-row transition metals with ligands containing the 2-(furfuryl)pyridine framework have been reported, showcasing a variety of coordination environments.

Copper(II) Complexes: Copper(II) complexes with ligands structurally similar to this compound have been synthesized and characterized. For example, copper(II) complexes with 4'-(furan-2-yl)-2,2':6',2''-terpyridine have been prepared, where the terpyridine moiety chelates the copper center rsc.org. In such complexes, the copper(II) ion typically adopts a distorted square planar or square pyramidal geometry.

Iron(II) and Cobalt(II) Complexes: Research on the coordination of 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole with iron(II) and cobalt(II) has shown the formation of mononuclear complexes where the ligand acts as a bidentate N,N-donor mdpi.com. The resulting complexes, M(fpo)₂(H₂O)₂₂, feature a distorted octahedral geometry around the metal center mdpi.com. Similarly, cobalt(II) complexes with pyridine-oxime ligands have been shown to adopt distorted octahedral structures mdpi.com.

Nickel(II) Complexes: Nickel(II) isothiocyanate has been shown to react with furopyridine ligands to form complexes with a 'four-blade propeller' arrangement, resulting in a distorted octahedral geometry around the nickel(II) ion researchgate.net.

Zinc(II) Complexes: Zinc(II) complexes with N-(furan-2-ylmethyl)-2-pyridinecarboxamide have been synthesized, resulting in a distorted octahedral geometry where three ligands chelate the zinc(II) ion ias.ac.in. Studies on zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have also revealed distorted square pyramidal geometries nih.gov.

A summary of representative first-row transition metal complexes with related ligands is presented in the table below.

MetalLigandFormulaGeometryReference
Fe(II)2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazoleFe(fpo)₂(H₂O)₂₂Distorted Octahedral mdpi.com
Co(II)2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazoleCo(fpo)₂(H₂O)₂₂Distorted Octahedral mdpi.com
Ni(II)Furo[3,2-c]pyridine (B1313802)[Ni(NCS)₂(fupy)₄]·THFDistorted Octahedral researchgate.net
Cu(II)4'-(furan-2-yl)-2,2':6',2''-terpyridine[Cu(4'-(furan-2-yl)-terpy)Cl₂]Distorted Square Pyramidal rsc.org
Zn(II)N-(furan-2-ylmethyl)-2-pyridinecarboxamideZn(L1)₃₂Distorted Octahedral ias.ac.in

Complexes with Second and Third-Row Transition Metals (e.g., Ru, Pd, Pt, Rh, Ir)

The coordination chemistry of this compound with heavier transition metals has also been explored, leading to complexes with interesting structural features and potential catalytic applications.

Ruthenium(II) Complexes: Ruthenium(II) complexes with furfuryl-substituted terpyridine ligands have been synthesized for applications in dye-sensitized solar cells tandfonline.com. These complexes typically feature an octahedral geometry around the ruthenium center, with the terpyridine ligand acting as a tridentate chelating agent tandfonline.com.

Palladium(II) Complexes: Palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde and N-furfurylaniline have been synthesized researchgate.net. X-ray crystallographic studies revealed a distorted square planar geometry around the palladium(II) center, with coordination from the pyridine and imine nitrogens and two chloride ligands researchgate.net.

Iridium(III) Complexes: A range of phosphorescent iridium(III) complexes based on furo[3,2-c]pyridine ligands have been developed bohrium.com. These complexes, which are relevant for organic light-emitting diodes (OLEDs), typically feature a cyclometalated furo[3,2-c]pyridine ligand and an ancillary ligand, resulting in an octahedral coordination environment around the iridium(III) center bohrium.com.

While specific structural data for rhodium and platinum complexes with this compound are less common in the literature, it can be anticipated that they would form square planar complexes, which is a characteristic geometry for d⁸ metal ions like Rh(I) and Pt(II).

A summary of representative second and third-row transition metal complexes with related ligands is presented below.

MetalLigandFormulaGeometryReference
Ru(II)4'-(furan-2-yl)-2,2':6',2''-terpyridine[Ru(X-tpy)(bpy-COOH)(NCS)]ClOctahedral tandfonline.com
Pd(II)N-(furfuryl)picolinimine[Pd(L)Cl₂]Distorted Square Planar researchgate.net
Ir(III)Furo[3,2-c]pyridine derivative[Ir(fppy)₂(fptz)]Octahedral bohrium.com

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of this compound with f-block elements, while less explored than with transition metals, reveals interesting structural and electronic properties. The ligand, possessing both a soft pyridine nitrogen donor and a harder furan oxygen, can adapt to the unique coordination demands of lanthanide and actinide ions.

In the realm of lanthanide chemistry, this compound and its derivatives have been utilized to synthesize coordination polymers and discrete complexes. researchgate.netacs.org For instance, the synthesis and coordination chemistry of 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide, a related ligand system, with erbium(III) nitrate (B79036) has been reported. pnnl.gov The resulting 1:1 complex, [Er(L)(NO₃)₃], features an erbium ion chelated by the tridentate ligand and three bidentate nitrate groups, showcasing the capacity of these flexible ligands to accommodate the large coordination numbers typical of lanthanide ions. pnnl.gov The photoluminescent properties of such lanthanide complexes are of significant interest, with studies showing that the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. researchgate.netacs.org

Advanced Spectroscopic Characterization of this compound Metal Complexes

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (sXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes containing this compound. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For example, sXRD analysis of cadmium(II) complexes with N-(furan-2-ylmethyl)-2-pyridine carboxamide, a derivative of the title compound, revealed eight-coordinated cadmium ions. ias.ac.in The specific coordination environment, however, was dependent on the counter-anion used, highlighting the structural flexibility of these complexes. ias.ac.in In one case, Cd(L)₄₂, the geometry is formed by four ligands, while in another, [Cd(L)₂(ONO₂)₂], two ligands and two nitrate anions complete the coordination sphere. ias.ac.in Similarly, the crystal structure of an erbium(III) nitrate complex with a related phosphine (B1218219) oxide ligand confirmed a 1:1 metal-to-ligand ratio where the Er(III) ion is chelated by the tridentate ligand and three bidentate nitrate groups. pnnl.gov

Studies on other transition metal complexes, such as those with iron(II) and cobalt(II) and the ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, have also been elucidated by sXRD. nih.gov These analyses confirmed a general formula of M(fpo)₂(H₂O)₂₂, showing the metal center coordinated to two bidentate ligands and two water molecules. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with this compound Derivatives

CompoundFormulaCrystal SystemSpace GroupMetal CoordinationRef
Cd(L1)₄₂C₄₄H₄₀CdCl₂N₈O₁₂MonoclinicC2/cEight-coordinate ias.ac.in
[Cd(L2)₂(ONO₂)₂]C₂₂H₂₀CdN₄O₈S₂TriclinicP-1Eight-coordinate ias.ac.in
Co(fpo)₂(H₂O)₂₂C₂₆H₂₀Cl₂CoN₆O₁₂MonoclinicP2₁/nDistorted Octahedral nih.gov
Fe(fpo)₂(H₂O)₂₂C₂₆H₂₀Cl₂FeN₆O₁₂MonoclinicP2₁/nDistorted Octahedral nih.gov
[Er(L)(NO₃)₃]C₂₇H₄₃ErN₄O₁₂P₂MonoclinicP2₁/cTen-coordinate pnnl.gov

L1 = N-(furan-2-ylmethyl)-2-pyridine carboxamide; L2 = N-(thiophen-2-ylmethyl)-2-pyridine carboxamide; fpo = 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole; L = 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide

High-Resolution Mass Spectrometry for Complex Stoichiometry

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and stoichiometry of newly synthesized metal complexes of this compound. longdom.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide precise mass-to-charge ratio (m/z) measurements, allowing for the verification of molecular formulas. longdom.orgbohrium.com

For instance, ESI-mass spectrometry has been used to assign the stoichiometric ratios in various platinum(II)-pyridine based complexes. bohrium.com In studies of silver(I) complexes with Schiff base derivatives of furfurylamine, mass spectrometry confirmed the proposed formulas and identified complex fragments in the gas phase. mdpi.com The observed m/z values in these studies closely match the calculated values for the expected complex ions, often including adducts with solvent molecules or counter-ions, which provides strong evidence for the proposed structures. mdpi.com Similarly, the characterization of Schiff base complexes of metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) often involves mass spectral data to support the proposed 1:1 or 1:2 metal-to-ligand ratios. journalijar.com

Vibrational and Electronic Spectroscopy for Metal-Ligand Bonding Analysis

Vibrational (FT-IR, Raman) and electronic (UV-Vis) spectroscopy are fundamental tools for probing the coordination of this compound to metal centers.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides direct evidence of ligand coordination. nih.gov A key indicator is the shift in the vibrational frequencies of the pyridine ring upon complexation. The C=N stretching vibration of the pyridine ring typically shifts to a higher frequency (a blueshift) when the nitrogen atom coordinates to a metal ion. researchgate.net For example, in complexes of a Schiff base derived from furan-2-carbaldehyde and pyrazine-2-carboxamide, the pyridine C=N band shifts from 1669 cm⁻¹ in the free ligand to higher wavenumbers in the metal complexes. researchgate.net Conversely, in other systems, a shift to lower frequencies has been observed, which is also indicative of coordination. journalijar.comnih.gov The appearance of new, low-frequency bands, typically in the 400-500 cm⁻¹ range, can often be assigned to the M-N stretching vibrations, further confirming the formation of a metal-ligand bond. journalijar.com

Electronic Spectroscopy: UV-Visible (UV-Vis) spectroscopy reveals changes in the electronic transitions of the ligand upon coordination. The spectra of the free this compound ligand typically show absorption bands corresponding to π→π* and n→π* transitions within the furan and pyridine rings. chemmethod.com Upon complexation, these bands often shift in wavelength and/or change in intensity. mdpi.comchemmethod.com For instance, the electronic absorption spectra of silver(I) complexes with a related Schiff base showed a red shift in the ligand's absorption bands, attributed to the coordination. mdpi.com The appearance of new bands, particularly in the visible region for transition metal complexes, can be assigned to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, which provide information about the geometry and electronic structure of the complex. chemmethod.com

Table 2: Spectroscopic Data for Metal-Ligand Bonding Analysis

Complex TypeSpectroscopic TechniqueKey ObservationInterpretationRef
Ag(I) Schiff BaseUV-VisRed shift of ligand π→π* and n→π* bandsLigand coordination to Ag(I) mdpi.com
Various M(II) Schiff BaseFT-IRShift in pyridine ν(C=N) frequencyCoordination of pyridine nitrogen to metal journalijar.comnih.gov
Various M(II) Schiff BaseFT-IRAppearance of new bands (482-491 cm⁻¹)Formation of M-N bond journalijar.com
Co(II) Schiff BaseUV-VisBands in visible region (e.g., ~645 nm)d-d transitions (⁴T₁g(F) → ⁴T₁g(P)) suggesting octahedral geometry chemmethod.com
Cu(II) Schiff BaseUV-VisWeak band in visible/NIR region (~882 nm)d-d transition (²B₁g → ²B₂g) suggesting distorted octahedral geometry chemmethod.com

Magnetic and Electronic Properties of this compound Coordination Compounds

The magnetic and electronic properties of coordination compounds containing this compound are highly dependent on the choice of the central metal ion.

For complexes with paramagnetic metal ions like iron(II), cobalt(II), or certain lanthanides, the magnetic properties are of significant interest. nih.govrsc.org Magnetic susceptibility measurements can determine the spin state of the metal ion. For example, a study on an Fe(II) complex with a related ligand, 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, revealed a high-spin arrangement for the Fe(II) center. nih.gov The corresponding Co(II) complex exhibited significant magnetic anisotropy, a property crucial for the development of single-molecule magnets (SMMs). nih.govresearchgate.net This Co(II) complex showed field-induced slow relaxation of magnetization, with an effective energy barrier (U_eff) of 65.3 K, demonstrating its potential as an SMM. nih.gov Theoretical calculations often complement experimental data to understand the origin of this anisotropy, which arises from the ligand field environment imposed on the metal ion. nih.govrsc.org

The electronic properties, particularly the luminescence of lanthanide complexes, are a major area of investigation. researchgate.netacs.org The furan-pyridine scaffold can act as a sensitizer, absorbing UV radiation and transferring the energy to the coordinated lanthanide ion (e.g., Tb³⁺, Eu³⁺), which then emits light at its characteristic sharp, line-like bands. acs.org The efficiency of this "antenna effect" and the resulting quantum yield depend on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. A terbium(III) complex with a related carboxylate ligand was found to exhibit highly efficient green luminescence with a quantum yield of 82%. acs.org

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) incorporating this compound

The rigid yet adaptable structure of this compound and its functionalized derivatives makes it a valuable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov These materials are formed through the self-assembly of metal ions or clusters with organic linkers via coordination bonds. rsc.org

The pyridine nitrogen provides a well-defined coordination vector, while the furan ring can participate in weaker interactions, such as π-π stacking or hydrogen bonding, which help to stabilize the extended structure. geneseo.edu By modifying the ligand, for instance by introducing carboxylate groups, it can be used to build robust, porous frameworks. nih.gov The synthesis of coordination polymers from semirigid ditopic ligands has shown that the final architecture—be it a 1D chain, 2D layer, or 3D framework—is influenced by factors like the metal's coordination preference, the ligand's geometry, and the presence of counter-ions or solvent molecules. rsc.orgberkeley.edu

While specific MOFs based solely on the parent this compound are not extensively documented, the principles of MOF design are readily applicable. Ligands incorporating the furan-pyridine motif are used to construct frameworks with potential applications in gas storage, separation, and catalysis. nih.govrsc.org For example, pyridine-dicarboxylate ligands are commonly used in the synthesis of lanthanide-based MOFs, forming diverse network topologies. acs.org The introduction of the furan moiety offers a way to tune the electronic properties and potential functionality of the resulting framework. The self-assembly of discrete nanocages into larger supramolecular architectures driven by coordination has also been demonstrated, highlighting the sophisticated structures that can be achieved. rsc.org

Catalytic Applications of 2 Furan 2 Ylmethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-(Furan-2-ylmethyl)pyridine Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This compound and its derivatives have been successfully employed as ligands in a variety of homogeneous catalytic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the efficiency and selectivity of these reactions. While specific examples detailing the use of this compound in well-known cross-coupling reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig are not extensively documented in the provided search results, the broader context of pyridine- and furan-containing ligands in such reactions is well-established. researchgate.netnih.gov For instance, improvements in Pd-catalyzed cross-coupling have been reported with the use of non-phosphine ligands like pyridine (B92270). researchgate.net The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are active in Suzuki-Miyaura cross-coupling, starts from 2-aminomethylpyridine, highlighting the utility of pyridine derivatives in designing effective ligands. nih.gov

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives of this compound have shown promise in this area. For example, a chiral copper(I) complex derived from (S)-2-(furan-2-yl-methylamino)-2-phenylethanol has been used as a catalyst in the enantioselective Henry reaction, achieving high enantiomeric excess (89% ee) and yield (95%). researchgate.net The development of new C2-symmetric chiral pyridine-N,N'-dioxide ligands has also been reported, which have proven effective in asymmetric Friedel–Crafts alkylation reactions. rsc.org These examples underscore the potential of incorporating the this compound scaffold into chiral ligand design for various asymmetric transformations.

Metal complexes of this compound and its derivatives have been investigated for their catalytic activity in hydrogenation, oxidation, and reduction reactions.

Hydrogenation: Ruthenium(II) complexes with pyridine-based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. researchgate.net For instance, Cp*Ir complexes bearing a 2-hydroxypyridine (B17775) ligand can catalyze the dehydrogenation of alcohols. lu.se While direct use of this compound in these specific examples is not mentioned, the relevance of the pyridine motif is clear. Homogeneous catalysts, including those based on transition metal complexes, are being explored for the hydrogenation of furanics, which are biomass-derived platform molecules. mdpi.com

Oxidation: In the realm of oxidation catalysis, iron complexes with N2Py2 ligands (bis-alkylamine-bis-pyridine) are effective for C-H and C=C bond oxidations. acs.org Deuteration of the 2-pyridinylmethylene sites in these ligands leads to more robust catalysts with longer lifetimes. acs.org Vanadium complexes, including those with pyridine ligands, are used for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. mdpi.com

Reduction: A copper complex, [Cu(fubmpa)(H2O)(OTf)2], where fubmpa is N-(furan-2-ylmethyl)-N-[bis(2-pyridyl)methyl]amine, has been studied for the oxygen reduction reaction (ORR) and hydrogen peroxide reduction reaction (HPRR). nih.gov This complex was designed to have a non-coordinating furanyl moiety. nih.gov Nickel(II) complexes with redox-active di(imino)pyridine ligands have demonstrated high efficiency and selectivity in the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ions. rsc.org

A summary of representative catalytic activities is presented in the table below.

Catalyst SystemReaction TypeSubstrateProductKey FindingsReference
Cu(I)/(S)-2-(furan-2-yl-methylamino)-2-phenylethanolAsymmetric Henry ReactionArylaldehydes and nitromethaneChiral β-nitroalcoholsHigh enantioselectivity (89% ee) and yield (95%). researchgate.net
Fe(N2Py2-D4) complexesC-H Oxidationcis-1,2-dimethylcyclohexaneTertiary and secondary oxidation productsDeuteration of pyridine-methylene sites improves catalyst lifetime and product yields. acs.org
[Cu(fubmpa)(H2O)(OTf)2]Oxygen/Hydrogen Peroxide ReductionO2 / H2O2H2OInvestigated as part of a study on the relationship between reduction potential and turnover frequency. nih.gov
Ni(II)-di(imino)pyridine complexesElectrocatalytic Nitrite ReductionNitriteAmmonium ionHigh Faradaic efficiencies (≥50%) and turnover frequencies (790-850 s⁻¹). rsc.org

The application of this compound in polymerization catalysis has been explored, particularly with vanadium complexes. A vanadium(III) complex of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine has been used as a catalyst for ethylene (B1197577) polymerization, producing high molecular weight polyethylene. mdpi.com While this ligand is more complex than this compound, it highlights the utility of pyridine-based ligands in this field. Furthermore, furan-containing monomers are of interest for creating bio-based polymers. arabjchem.orgrsc.org For instance, polyimides have been synthesized through the Diels-Alder reaction of 2,5-bis(furan-2-ylmethyl carbamoyl)terephthalic acid with bismaleimides. arabjchem.org

Hydrogenation, Oxidation, and Reduction Catalysis

Heterogeneous Catalysis Incorporating this compound Derived Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. libretexts.org

Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. Methods for immobilization include covalent bonding to supports like silica (B1680970) or polymers. mdpi.com

Surface-Supported Catalytic Systems Design

The design of surface-supported catalysts, or heterogeneous catalysts, is a critical area of research aimed at improving catalyst stability, simplifying separation from reaction products, and enabling reuse. The immobilization of homogeneous metal complexes, such as those that could be formed with this compound, onto solid supports is a common strategy.

General Design Principles: The process typically involves anchoring the metal complex onto a solid support material. Key components of the design include:

The Support Material: Common supports include inorganic oxides like silica (SiO₂) and alumina (B75360) (Al₂O₃), mesoporous materials such as MCM-41, and various polymers. researchgate.net The choice of support depends on factors like surface area, pore size, thermal stability, and chemical inertness under reaction conditions. ethz.ch

The Anchor Site: The ligand can be functionalized to covalently bond to the support surface. For a ligand like this compound, this could involve introducing a trialkoxysilane group, which can then form strong covalent bonds with the hydroxyl groups on a silica surface.

The Immobilization Method: Techniques include direct grafting of a pre-synthesized complex, or a step-wise approach where the ligand is first attached to the support, followed by coordination with the metal ion.

While specific examples for this compound are not available, the table below illustrates how palladium complexes with other nitrogen- and oxygen-containing ligands have been immobilized.

Table 1: Examples of Immobilized Palladium Catalysts with Related Ligand Types

Catalyst System Support Material Immobilization Method Application
Palladium-(Phenoxy)Imine Complex MCM-41 (Mesoporous Silica) Grafting of the pre-formed complex onto the silica surface. Methoxycarbonylation of olefins
Palladium-Dioxime Complex Iron Oxide (Fe₃O₄) Nanoparticles Covalent attachment of the ligand to the surface-modified magnetic nanoparticles. Suzuki Coupling

This table is illustrative and based on general knowledge of catalyst immobilization, as specific data for this compound is not available in the searched literature.

The goal of this design is to create a robust catalyst that retains the high activity and selectivity of its homogeneous counterpart while gaining the practical advantages of a solid catalyst. nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Detailed mechanistic studies for catalytic cycles involving this compound are not explicitly documented in the reviewed literature. However, one can infer potential roles based on studies of structurally similar ligands in catalytic reactions, such as oxidation and cross-coupling.

In a hypothetical catalytic cycle, the this compound ligand would act as a bidentate N,O- or N,N-donor, depending on whether the furan (B31954) oxygen participates in coordination. The pyridine nitrogen is a strong sigma-donor, while the furan oxygen is a weaker donor. This electronic asymmetry can be crucial.

Potential Mechanistic Roles:

In Oxidation Catalysis: In copper-catalyzed oxidation reactions, such as the oxygen reduction reaction, the ligand framework stabilizes the different oxidation states of the copper ion (Cu(II) and Cu(I)) during the catalytic cycle. nih.gov The ligand's geometry dictates the accessibility of the metal center to substrates like dioxygen. The catalytic cycle would likely involve the binding of O₂ to a reduced Cu(I) center, followed by electron transfer steps to form peroxo or hydroperoxo intermediates, ultimately leading to the reduction of oxygen to water.

In Cross-Coupling Reactions: In palladium-catalyzed reactions (e.g., Suzuki or Heck coupling), the ligand's role is to stabilize the Pd(0) and Pd(II) intermediates. A typical cycle involves:

Oxidative Addition: The organic halide adds to the Pd(0) complex. The ligand stabilizes this newly formed Pd(II) species.

Transmetalation (for Suzuki coupling): A second substrate (e.g., an organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product. mdpi.com

Catalyst Recycling and Performance Optimization Strategies

The ability to recycle a catalyst is paramount for developing sustainable and economically viable chemical processes. For catalysts containing this compound, particularly if developed as surface-supported systems, several strategies for recycling and performance optimization could be employed.

Recycling Strategies for Heterogeneous Catalysts:

Simple Filtration/Centrifugation: The primary advantage of a surface-supported catalyst is its insolubility in the reaction medium, allowing for easy separation from the product solution by physical means like filtration or centrifugation. mdpi.com

Magnetic Separation: If the support material is magnetic (e.g., iron oxide nanoparticles), the catalyst can be recovered using an external magnet, which is a highly efficient and clean separation method. mdpi.com

After recovery, the catalyst can be washed with appropriate solvents to remove any adsorbed impurities before being reused in subsequent reaction cycles. The performance of the recycled catalyst is a key metric, with researchers tracking conversion and selectivity over multiple runs to assess its stability. Leaching of the metal from the support is a common deactivation pathway, which can be quantified by analyzing the metal content in the product solution. mdpi.com

Table 2: General Catalyst Performance and Recycling Assessment

Cycle Number Conversion (%) Selectivity (%) Notes
1 98 95 Fresh catalyst
2 97 95 After recovery and washing
3 96 94 Slight decrease in activity observed
4 92 93 Potential deactivation or minor catalyst loss

This table represents a typical recycling experiment for a heterogeneous catalyst and is for illustrative purposes only.

Performance Optimization:

Support Modification: The chemical nature of the support surface can be modified to enhance the interaction with the metal complex, thereby reducing metal leaching and improving stability. rsc.org

Solvent and Base Selection: In many catalytic systems, the choice of solvent and, if applicable, a base can dramatically affect catalyst activity and stability. Optimization of these parameters is crucial. units.it

Catalyst Regeneration: Deactivated catalysts can sometimes be regenerated. This might involve thermal treatment to burn off coke deposits or chemical treatment to restore the active metal sites.

Strategies like organic solvent nanofiltration (OSN) have also emerged as a promising method for recovering homogeneous catalysts, allowing for the separation of the larger catalyst complex from smaller product molecules. rsc.org This could be a viable approach for complexes of this compound if they are used in homogeneous catalysis.

Theoretical and Computational Investigations of 2 Furan 2 Ylmethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-(Furan-2-ylmethyl)pyridine. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and its potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another powerful tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how this compound will interact with other molecules, including electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis further refines our understanding of the electronic structure by describing charge delocalization and the nature of bonding within the molecule. nih.gov These computational methods collectively provide a comprehensive picture of the molecule's electronic landscape, which is essential for predicting its behavior in chemical reactions. nih.govbohrium.com

Conformational Analysis and Rotational Dynamics of this compound

The flexibility of the methylene (B1212753) bridge connecting the furan (B31954) and pyridine (B92270) rings allows for multiple conformations of this compound. Conformational analysis, often performed using DFT methods, helps to identify the most stable geometric arrangements of the molecule. tandfonline.com These studies have shown that the optimized molecular structures from DFT calculations are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction. tandfonline.com

For similar molecules, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings is a key parameter, determined to be 73.52(14)° in one study. researchgate.net The rotational dynamics around the single bonds of the methylene linker can be investigated to understand the energy barriers between different conformations. This information is crucial as the specific conformation can significantly influence the molecule's reactivity and its ability to coordinate with metal ions.

Prediction of Spectroscopic Parameters for Research Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and validating experimental spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov For analogous compounds, these calculated values have shown good agreement with experimental spectra, aiding in the structural characterization. nih.govtandfonline.com

IR Spectroscopy: The simulation of infrared (IR) spectra using methods like DFT is a standard practice. tsijournals.com These simulations calculate the vibrational frequencies and intensities, which can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. bohrium.comtandfonline.com This is particularly useful for identifying the characteristic vibrations of the furan and pyridine rings, as well as the methylene bridge.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.comnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov These theoretical spectra help in understanding the electronic transitions occurring within the molecule, such as π-π* transitions within the aromatic rings. mdpi.com For transition metal complexes, these calculations can also help interpret d-d electronic transitions. bath.ac.uk

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies. cas.cn

These studies can elucidate the step-by-step process of a reaction, providing insights that are often difficult to obtain through experimental means alone. For example, in the context of cycloaddition reactions involving furan rings, computational studies have been used to understand the interplay of steric and electronic effects that control the reaction outcome. core.ac.uk

Elucidation of Metal-Ligand Bonding and Electronic Effects in Coordination Complexes

This compound is an effective ligand in coordination chemistry, capable of forming stable complexes with various metal ions. jscimedcentral.com Computational studies are crucial for understanding the nature of the metal-ligand bond and the electronic effects within these complexes.

DFT calculations can provide detailed information on the geometry of the coordination sphere and the strength of the metal-ligand interaction. mdpi.com NBO analysis can further characterize the donor-acceptor interactions between the ligand and the metal center. bohrium.com The electronic properties of the pyridine substituent can influence the basicity and electron-donating power of the ligand, which in turn affects the stability and reactivity of the resulting metal complex. uou.ac.in Computational analysis has been used to compare the bonding in complexes with different metals, revealing how factors like the inert pair effect can influence coordination. rsc.org

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, both in isolation and in different environments such as in solution. ajchem-a.com These simulations can reveal how the molecule interacts with solvent molecules and how its conformation and dynamics are affected by the surrounding medium. acs.org

MD simulations are particularly useful for studying the behavior of larger systems, such as the interaction of this compound-containing ligands with biological macromolecules. acs.org By simulating the system at an atomistic level, researchers can gain insights into binding modes and the energetic factors that govern these interactions.

Computational Design and Screening of Novel this compound Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico design and screening of novel derivatives of this compound with desired properties. By systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing. bohrium.com

This computational approach can accelerate the discovery of new compounds with enhanced catalytic activity, improved binding affinity for a specific target, or tailored electronic properties. jst.go.jp For instance, computational screening can be used to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize the most promising candidates for further development. bohrium.com

Advanced Analytical Methodologies for Research on 2 Furan 2 Ylmethyl Pyridine

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatography is a fundamental tool for separating 2-(Furan-2-ylmethyl)pyridine from reactants, byproducts, and impurities. The choice between gas and liquid chromatography depends on the sample matrix and the specific analytical goal.

Development of HPLC and GC Methods for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples in solution. thermofisher.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and accurate quantification. nih.gov This includes the selection of an appropriate column, such as a C8 or C18 column, and a mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer to control pH. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to separate compounds with a wide range of polarities. nih.gov

Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), is highly effective for the analysis of volatile and semi-volatile compounds like furan (B31954) and pyridine (B92270) derivatives. The method's success hinges on optimizing parameters such as the injection temperature, the type of capillary column (e.g., HP-5MS), and the temperature program of the GC oven. mdpi.com Proper method development allows for the separation of structurally similar isomers in complex mixtures.

Table 1: Typical Parameters for HPLC and GC Analysis
ParameterHPLCGC
Stationary Phase (Column) Reversed-Phase C8 or C18DB-5ms or HP-5MS (low-polarity)
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Water GradientHelium or Hydrogen
Detector Diode Array Detector (DAD) or UV-VisMass Spectrometer (MS) or Flame Ionization Detector (FID)
Typical Application Purity assessment in synthetic mixtures, reaction monitoringAnalysis of volatile components in complex matrices

Chiral Chromatography for Enantiomeric Excess Determination

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound can be synthesized to contain one or more stereocenters, leading to the formation of enantiomers or diastereomers. The determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical in asymmetric synthesis. rsc.org

Chiral chromatography is the primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Chiral HPLC columns, such as those with brand names like Chiralcel, are commonly used for this purpose. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Fragmentation Pathway Elucidation and Isotopic Fine Structure Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint. For this compound, electron impact (EI) ionization or electrospray ionization (ESI) can be used. The molecular ion peak ([M]+• or [M+H]+) would confirm the molecular weight.

The fragmentation of this compound is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve:

Cleavage of the methylene (B1212753) bridge: This is a primary fragmentation point, leading to the formation of furan-containing and pyridine-containing ions.

Loss of neutral molecules: Fragments corresponding to the loss of small, stable neutral molecules like HCN from the pyridine ring or CO from the furan ring are common in related heterocyclic compounds.

Ring fragmentation: The furan and pyridine rings themselves can break apart to yield smaller characteristic ions.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to piece together the fragmentation pathways. researchgate.net

Table 2: Plausible Mass Fragments of 2-((Furan-2-yl)methyl)pyridine (C10H9NO, MW: 159.07)
m/z (Mass-to-Charge Ratio)Proposed Fragment IonPlausible Origin
159[C10H9NO]+•Molecular Ion (M+•)
158[M-H]+Loss of a hydrogen radical
93[C5H5N-CH2]+Pyridylmethyl cation
92[C5H4N-CH2]+•Radical cation from cleavage
81[C4H3O-CH2]+Furfuryl cation
79[C5H5N]+•Pyridine radical cation after cleavage and rearrangement

Application in Reaction Monitoring and Mechanistic Studies

Mass spectrometry is a valuable tool for real-time monitoring of chemical reactions. By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, MS can detect and help identify transient intermediates and byproducts, offering crucial insights into the underlying reaction mechanism. mdpi.comnih.gov For instance, in syntheses involving multiple steps, ESI-MS can be used to confirm the presence of each intermediate without the need for full isolation and purification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound. researchgate.net

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information.

¹H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, the furan ring, and the crucial singlet for the methylene (-CH₂-) bridge connecting the two rings. The chemical shifts and coupling patterns (splitting) of the aromatic protons are characteristic of their positions on the rings. vulcanchem.com

¹³C NMR: The spectrum would show the number of unique carbon atoms in the molecule, with distinct chemical shifts for the carbons in the pyridine ring, the furan ring, and the methylene bridge. researchgate.net

Two-dimensional (2D) NMR techniques are used to resolve complex spectra and unambiguously assign all signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps to trace the connectivity of protons within the furan and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for confirming the connection of the furan and pyridine rings via the methylene bridge, as it would show a correlation between the methylene protons and carbons in both aromatic rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-((Furan-2-yl)methyl)pyridine
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methylene (-CH₂-)CH₂~4.1~42
Pyridine C2C-~160
Pyridine H3/C3CH~7.1~121
Pyridine H4/C4CH~7.6~136
Pyridine H5/C5CH~7.2~123
Pyridine H6/C6CH~8.5~149
Furan C2'C-~153
Furan H3'/C3'CH~6.2~107
Furan H4'/C4'CH~6.3~110
Furan H5'/C5'CH~7.4~142
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Experiments for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Techniques such as COSY, HSQC, and HMBC are instrumental in elucidating the molecule's connectivity. sdsu.edugithub.ioustc.edu.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the furan and pyridine rings, as well as coupling between the methylene bridge protons and the protons on the adjacent rings. sdsu.edu This helps to establish the sequence of protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. ustc.edu.cn This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, ¹H signals. For this compound, each protonated carbon atom in the furan and pyridine rings, as well as the methylene bridge carbon, will show a cross-peak with its attached proton(s). github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for connecting different spin systems. In the context of this compound, HMBC spectra would show correlations between the methylene protons and the carbons of both the furan and pyridine rings, confirming the linkage between the two heterocyclic moieties. It would also help in assigning the quaternary carbons within the furan and pyridine rings by observing their long-range couplings to nearby protons. researchgate.net

A systematic analysis using these 2D NMR methods allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, which is fundamental for the structural confirmation of this compound and its derivatives. github.ioresearchgate.net

Table 1: Illustrative 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Gained
COSY ¹H – ¹HIdentifies J-coupled protons, establishing proton connectivity within the furan and pyridine rings.
HSQC ¹H – ¹³C (¹J)Correlates protons to their directly attached carbons, aiding in carbon signal assignment.
HMBC ¹H – ¹³C (²⁻³J)Shows long-range couplings, connecting the furan, methylene, and pyridine fragments and identifying quaternary carbons.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing this compound in its solid forms, whether crystalline or amorphous. warwick.ac.uk In the solid state, strong dipolar interactions broaden NMR signals, but techniques like high-resolution ssNMR can overcome this challenge to provide valuable structural data. warwick.ac.uk

Solid-state NMR can be used to study the local environment and packing of molecules in a crystal lattice. For derivatives of furan and pyridine, ssNMR has been used to understand the formation of networks and the structural roles of these rings in materials. csic.es For instance, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiments can provide chemical shift information analogous to solution-state ¹³C NMR, allowing for the characterization of the compound in its solid form. acs.org This is particularly useful for analyzing materials where this compound is incorporated, such as polymers or metal-organic frameworks.

Dynamic NMR for Conformational Exchange and Fluxional Processes

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For this compound, the single bond connecting the furan and methylene groups, and the bond between the methylene and pyridine groups, allow for rotational freedom.

At different temperatures, the rate of this rotation can change, which can be observed in the NMR spectrum. At low temperatures, the rotation may be slow enough to give distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to a coalescence of these signals into an averaged signal. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the energy barriers associated with these conformational exchange processes. For related furan-containing compounds, dynamic processes have been studied to understand their behavior in different environments. rsc.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net

This technique provides an unambiguous confirmation of the molecular structure and reveals how the molecules pack together in the crystal lattice. mdpi.com Studies on related furan- and pyridine-containing compounds have utilized X-ray crystallography to elucidate their solid-state structures, including the planarity of the rings and the relative orientation of the different molecular fragments. nih.govresearchgate.net For instance, in a related structure, the dihedral angle between a furan and a pyridine ring was determined to be 73.52(14)°. researchgate.net Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the physical properties of the solid material.

Table 2: Representative Crystallographic Data for a Furan-Pyridine Derivative

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
Dihedral Angle (Furan-Pyridine) 73.52(14)°
Data from a related N-(pyridin-2-ylmethyl)furan-2-carboxamide structure. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry)

Electrochemical methods are employed to investigate the redox properties of this compound, providing insights into its electron-donating or -accepting capabilities.

Cyclic Voltammetry (CV): This is a primary technique used to study the electrochemical behavior of a compound. acs.org By scanning the potential of a working electrode and measuring the resulting current, CV can identify oxidation and reduction processes. For this compound, CV could reveal the potentials at which the furan and/or pyridine rings undergo electron transfer. In some furan-pyridine derivatives, a reduction peak has been observed around -1.2 V. The reversibility of these processes can also be assessed, indicating the stability of the resulting radical ions.

Chronoamperometry: This technique involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. It can be used to study the kinetics of the electrochemical reactions and to determine diffusion coefficients.

Electrochemical studies are particularly relevant when considering the applications of this compound in areas such as corrosion inhibition, where its ability to interact with metal surfaces is key. acs.org The electrochemical properties of related furan and pyridine compounds have been investigated to understand their mechanisms of action in various applications. acs.orgnih.gov

Emerging Research Directions and Future Perspectives for 2 Furan 2 Ylmethyl Pyridine

Integration of 2-(Furan-2-ylmethyl)pyridine into Advanced Functional Materials

The distinct electronic characteristics of the furan (B31954) and pyridine (B92270) moieties within this compound make it a compelling candidate for the development of sophisticated functional materials. The interaction between the π-excessive furan and π-deficient pyridine creates intrinsic charge-transfer properties that can be harnessed for various applications.

Optoelectronic and Photonic Applications

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optical switches, communication technology, and data storage. acs.orgmdpi.com The promise of organic NLO materials lies in their potential for high performance and the almost limitless possibilities for their design. mdpi.com Pyridine derivatives, in particular, have been a focus of research for optical and electronic materials. researchgate.net Theoretical studies on related aryl-substituted pyridine compounds have shown that they can exhibit a promising NLO response, suggesting their potential as efficient photonic materials. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to examine properties like polarizability and hyperpolarizability, which are key indicators of NLO activity. acs.orgresearchgate.net For instance, research on other pyridine-based systems has demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly enhance the first hyperpolarizability (βtot), a measure of second-order NLO response. rsc.org

While direct studies on this compound for these applications are still emerging, its constituent parts are well-known in materials science. Furan-containing compounds are utilized in materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). bldpharm.comsigmaaldrich.com The combination of furan and pyridine moieties in a single molecule presents an opportunity to create novel materials for optoelectronic devices, where the inherent donor-acceptor nature of the scaffold can be exploited to facilitate charge transfer—a critical process in both OLEDs and OSCs. researchgate.net

Responsive Materials and Sensors

The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring of this compound provide excellent coordination sites for metal ions. This property is being actively explored for the development of responsive materials and chemosensors. Furan derivatives have demonstrated significant potential in the design of chemical systems for sensory applications, particularly for detecting trace elements. uniovi.es

Derivatives of this compound are being investigated as scaffolds for sensors that can detect specific ions through changes in their optical properties, such as color or fluorescence. For example, a chemosensor incorporating the (furan-2-ylmethyl)imino moiety has been synthesized for the selective detection of Zn²⁺ ions. Similarly, furan-pyridine hybrids are being explored for their ability to detect other environmentally and biologically important ions. The design of these sensors often relies on the principle that the binding of an ion to the furan-pyridine core alters the electronic structure of the molecule, leading to a measurable spectroscopic response.

Sensor ApplicationTarget AnalytePrinciple of Detection
Environmental MonitoringLead (Pb²⁺) ionsDevelopment of furan-pyridine based sensors for detection in water samples. rsc.org
Biological SystemsZinc (Zn²⁺) ionsA pyridoxal-based chemosensor with a (furan-2-ylmethyl)imino group selectively detects Zn²⁺.
Water QualityFluoride (F⁻) and Copper (Cu²⁺) ionsA coumarin-based pyrazole (B372694) chemosensor demonstrated sensing capabilities for both ions. bohrium.com

Role in Sustainable Chemistry and Green Technologies

In line with the principles of green chemistry, research is focusing on developing more sustainable synthetic routes for and applications of this compound and its derivatives. A key aspect of its "green" potential stems from its precursor, furfural (B47365), which is a bio-available and inexpensive chemical produced from the hydrolysis of lignocellulosic agricultural byproducts. rsc.orgscirp.org

Modern synthetic methods are being applied to reduce environmental impact. For instance, microwave-assisted synthesis has been successfully used to produce amide derivatives containing furan rings under mild conditions, offering a significant improvement over conventional heating methods. researchgate.net Furthermore, solvent-free Knoevenagel condensation reactions catalyzed by biogenic carbonates have been developed for the synthesis of 3-(furan-2-yl)acrylonitrile derivatives, highlighting a commitment to operational simplicity and minimal catalyst loading. mdpi.com

Continuous flow chemistry represents another major advancement in green technology, enabling safer and more efficient production. rsc.orgcolab.ws This approach has been used for Suzuki cross-couplings of furan-based boronic acids and for the oxidation of alcohols to carboxylic acids using heterogeneous catalysts, showcasing a pathway to more sustainable industrial processes with water as the sole byproduct. nih.govrsc.org The industrial production of this compound derivatives could leverage these advanced techniques to optimize reaction conditions and improve efficiency.

Rational Design Principles for Next-Generation this compound-Based Ligands and Catalysts

The rational design of new molecules, guided by computational chemistry, is a cornerstone of modern chemical research. nih.govacs.org For this compound, these principles are being applied to create next-generation ligands and catalysts with tailored properties. The molecule's structure is ideal for use as a bidentate ligand in coordination chemistry, where the nitrogen and furan oxygen can bind to a metal center, forming stable complexes.

Computational methods like Density Functional Theory (DFT) and molecular docking are invaluable tools in this process. bohrium.comacs.org DFT calculations can predict the molecular geometry, electronic structure (HOMO-LUMO energy gaps), and reactivity of new derivatives, guiding synthetic efforts toward the most promising candidates. bohrium.comacs.org Molecular docking allows researchers to simulate the interaction of a potential ligand with a target protein or catalyst active site, helping to understand structure-activity relationships (SAR). researchgate.net

By systematically modifying the this compound scaffold—for example, by adding different substituents to the pyridine or furan rings—researchers can fine-tune the electronic and steric properties of the resulting ligands. nih.gov This allows for the optimization of a catalyst's activity, selectivity, and stability for a specific chemical transformation. escholarship.org

Design PrincipleApplicationKey Outcome
Structure-Activity Relationship (SAR) Antifungal AgentsModifying substituents on a β-keto-enol backbone with furan and pyridine moieties allows for tuning of biological activity. nih.govacs.org
Computational Screening Drug DiscoveryVirtual screening and molecular docking are used to identify novel compounds and predict ligand-target interactions. acs.orgresearchgate.net
Ligand Modification Coordination ChemistryIntroducing functional groups to the furan or pyridine rings alters the electronic properties and coordination behavior of the resulting ligands. nih.gov

Challenges and Opportunities in Scale-Up and Process Intensification

Transitioning from laboratory-scale synthesis to industrial production presents several challenges and opportunities. For this compound and its derivatives, key challenges include ensuring high yield and purity, managing reaction conditions (temperature, pressure), and developing cost-effective purification methods.

Process intensification through technologies like continuous flow chemistry offers a significant opportunity to overcome these hurdles. rsc.org Continuous flow reactors provide superior control over reaction parameters, enhance safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purities. colab.wsnih.gov This technology is particularly well-suited for optimizations, potentially reducing reaction times and simplifying workup procedures. Microwave-assisted synthesis is another technique that can improve the efficiency of producing derivatives. The development of robust and recyclable heterogeneous catalysts for use in flow systems is a key area of research that could further enhance the sustainability and economic viability of large-scale production. nih.govrsc.org

Prospects for Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and materials. joaiar.org In the context of this compound, these technologies offer powerful tools to explore its vast chemical space.

ML models can be trained on existing experimental and computational data to predict the properties of novel derivatives, such as their catalytic activity, electronic properties, or biological function. joaiar.orgnsf.gov This predictive power allows for the rapid in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing. chemrxiv.orgplos.org This data-driven approach significantly reduces the time and resources required compared to traditional trial-and-error methods. joaiar.org

Q & A

Q. What are the common synthetic routes for preparing 2-(Furan-2-ylmethyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or coupling reactions between pyridine derivatives and furan-containing precursors. For example, microwave-assisted synthesis (e.g., 120°C for 2 hours) can enhance reaction efficiency and reduce side products, as demonstrated in the synthesis of analogous triazole-furan hybrids . Optimization may include solvent selection (e.g., acetonitrile for polar intermediates), stoichiometric control of reagents, and catalysts like i-Pr2NEt to improve regioselectivity . Purity validation via HPLC (≥98%) is critical post-synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the furan and pyridine moieties. For instance, coupling constants in ¹H NMR (e.g., J = 2.1–3.4 Hz) can distinguish furan protons from pyridine aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with deviations <5 ppm ensuring structural accuracy .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C in furan at ~1250 cm⁻¹) .
  • HPLC : Ensures purity (>98%) by detecting trace impurities under optimized mobile-phase conditions .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services .
  • Stability : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How does structural modification of the furan or pyridine rings in this compound influence its biological or catalytic activity?

  • Methodological Answer :
  • Furan Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the furan ring can enhance ligand-metal coordination in catalytic systems, as seen in analogous polypyridine metal complexes .
  • Pyridine Substitutions : Replacing hydrogen with methyl or bromine groups alters steric and electronic properties, affecting binding affinity in enzyme inhibition studies. Computational modeling (DFT) can predict substituent effects on reactivity .
  • Biological SAR : In triazole derivatives, furan-2-ylmethyl groups improve selectivity for κ-opioid receptors, suggesting potential for targeted drug design .

Q. What computational strategies are employed to predict the coordination behavior of this compound with transition metals?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates metal-ligand bond energies and orbital interactions. For example, pyridine’s lone pair on nitrogen and furan’s oxygen can act as bidentate ligands, forming stable complexes with Cu(II) or Ru(II) .
  • Molecular Dynamics (MD) : Simulates ligand flexibility in solution to predict binding modes with metal ions or proteins .
  • EPR Spectroscopy : Validates computational predictions by analyzing paramagnetic metal complexes (e.g., Cu(II)-ligand geometry) .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
  • Advanced Analytical Cross-Validation : Combine XRD for crystal structure analysis, TGA for thermal stability profiling, and GC-MS for byproduct identification .
  • Meta-Analysis : Compare datasets across literature while accounting for synthetic methodologies (e.g., microwave vs. conventional heating) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Selection : Use low-polarity solvents (e.g., dichloromethane) to reduce solubility and promote nucleation. Slow evaporation at 4°C enhances crystal growth .
  • Additives : Introduce seed crystals or ionic liquids to template molecular packing .
  • Cryocrystallography : For unstable crystals, flash-cooling in liquid nitrogen preserves structure during XRD data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.